molecular formula C18H18N2OS B2693034 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 478042-00-1

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

Cat. No. B2693034
CAS RN: 478042-00-1
M. Wt: 310.42
InChI Key: VEWDYHAEZOYWLC-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterisation

Research has delved into the synthesis and chemical characterization of novel diheteroaryl thienothiophene derivatives, showcasing methods for creating compounds with complex structures that could serve as precursors or analogs for further chemical investigation or therapeutic development. These methods often involve reactions that yield bis-pyrimidine, bis-pyrazole, and other heterocyclic derivatives, which are of interest for their potential biological activities (Mabkhot, Al-Majid, & Alamary, 2011).

Antimicrobial Screening

Compounds with structural features similar to 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone have been synthesized and screened for antimicrobial activity. For example, a series of mannich bases derived from imidazo-[1,2-a]pyridine derivatives showed significant antimicrobial effects against a variety of pathogens, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2012).

Antiviral Activity

The exploration of antiviral activities is another critical application area. Heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, have been investigated for their antiviral properties against various viruses. This research area highlights the potential of such compounds in the development of new antiviral therapies (Attaby et al., 2006).

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have been employed to synthesize sulfur-bridged imidazopyridines, demonstrating the versatility of copper catalysis in facilitating complex synthesis reactions that could be applicable to a wide range of heterocyclic compounds for various applications, including medicinal chemistry and material science (Tian et al., 2019).

Metal-Free Methylsulfanylation

A metal-free approach for the methylsulfanylation of imidazo[1,2-a]pyridines showcases innovative methodologies in organic synthesis, particularly for the introduction of sulfur-containing groups into heterocyclic frameworks, which could be critical for the development of compounds with enhanced pharmacological properties (Chen et al., 2017).

properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17-10-13(2)8-9-20(17)18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDYHAEZOYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322419
Record name 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

CAS RN

478042-00-1
Record name 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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